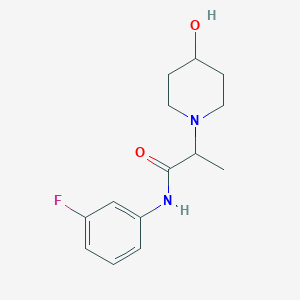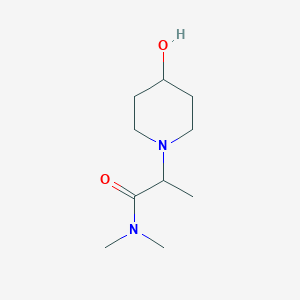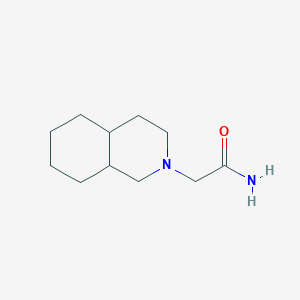
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone, also known as DBMM, is a chemical compound that has shown promising results in scientific research applications. It is a morpholine-based compound that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes, such as histone deacetylases and proteasomes. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, this compound has also been shown to have antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to have neuroprotective properties, with results indicating that it can protect neurons from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize, and it has shown promising results in a variety of scientific research applications. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, more research is needed to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone. One area of research could focus on its potential as an anti-cancer agent. More studies are needed to determine its efficacy against different types of cancer and to determine the optimal dosage for treatment. Another area of research could focus on its potential as an anti-inflammatory agent. More studies are needed to determine its efficacy in treating different types of inflammatory diseases. Additionally, more research is needed to determine the potential side effects and toxicity of this compound.
Méthodes De Synthèse
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has been synthesized using various methods, including a one-pot reaction of 2,3-dihydro-1-benzofuran with 2,6-dimethylmorpholine-4-carbaldehyde, followed by reduction with sodium borohydride. Another method involves the reaction of 2,3-dihydro-1-benzofuran with 2,6-dimethylmorpholine-4-carbaldehyde in the presence of a Lewis acid catalyst, followed by reduction with sodium borohydride.
Applications De Recherche Scientifique
2,3-Dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone has shown potential in a variety of scientific research applications. It has been studied for its anti-cancer properties, with results indicating that it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, with results showing that it can inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential as an anti-viral agent, with results indicating that it can inhibit the replication of the hepatitis C virus.
Propriétés
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-10-8-16(9-11(2)18-10)15(17)14-7-12-5-3-4-6-13(12)19-14/h3-6,10-11,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOAUWDDFOOAKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-2-[[(2-morpholin-4-yl-1-phenylethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516228.png)
![[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7516235.png)

![4-fluoro-N'-[(2-phenyl-1,3-oxazol-4-yl)methoxy]benzenecarboximidamide](/img/structure/B7516240.png)
![N-benzyl-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7516248.png)

![N-(1-methylpyrazol-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7516271.png)


![[4-[1-(2-Chlorophenyl)ethyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7516292.png)

![1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-ol](/img/structure/B7516315.png)

